molecular formula C23H21N3O3S2 B2830569 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 912770-51-5

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Cat. No. B2830569
CAS RN: 912770-51-5
M. Wt: 451.56
InChI Key: NJZHZXSPPUUDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Several studies have synthesized and evaluated benzothiazole sulfonamide derivatives for their potential anticancer and antimicrobial properties. For instance, research on novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups highlighted promising anticancer activity against a variety of human cancer cell lines. These studies emphasize the importance of the sulfonamide moiety in enhancing biological activity, with certain compounds showing efficacy comparable to standard chemotherapy drugs in in vitro settings (Tiwari et al., 2017). Additionally, the synthesis of fluoro-substituted sulfonamide benzothiazole derivatives for antimicrobial screening further underscores the role of benzothiazole and sulfonamide compounds in developing potent biodynamic agents, highlighting their broad spectrum of biodynamic properties (Jagtap et al., 2010).

Cardiovascular Research

In the realm of cardiovascular research, substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides have been synthesized and evaluated for their Class III antiarrhythmic activity. This line of research aims at identifying potent inhibitors of cardiac arrhythmias, focusing on compounds that can modulate electrophysiological properties without affecting conduction. Some compounds have shown promising in vitro and in vivo efficacy, offering a basis for further exploration in drug development for cardiovascular diseases (Ellingboe et al., 1992).

Molecular Synthesis and Reactivity Studies

Research has also focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to explore their reactivity and potential as antibacterial agents. This includes the synthesis of various derivatives through reactions with active methylene compounds, producing compounds with pyran, pyridine, and pyridazine derivatives. These synthesized compounds have been tested for antibacterial activity, with some showing high activities, underscoring the therapeutic potential of these heterocycles (Azab et al., 2013).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-14-8-12-17(13-9-14)31(28,29)26-19-7-5-4-6-18(19)22(27)25-23-24-20-15(2)10-11-16(3)21(20)30-23/h4-13,26H,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZHZXSPPUUDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.